molecular formula C15H12BrNO2 B4795576 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one

4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B4795576
M. Wt: 318.16 g/mol
InChI Key: NCBTYBQURJQWCE-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical scaffold of significant interest in medicinal chemistry and early drug discovery research. The 1,4-benzoxazin-3-one core is recognized for its rigid, planar structure, which facilitates intercalation into DNA, a mechanism known to induce DNA damage in tumor cells and trigger apoptosis and autophagy . This makes derivatives of this scaffold promising lead candidates for developing novel anti-cancer therapeutics, particularly against liver cancer cells, as demonstrated in biological evaluations of structurally similar compounds . Beyond oncology research, the 1,4-benzoxazin-3-one scaffold is widely utilized in neuroscience research for developing treatments for neurodegenerative diseases. When modified with specific moieties, these compounds have demonstrated potent anti-inflammatory activity in microglial cells. They can significantly reduce LPS-induced production of pro-inflammatory cytokines and enzymes, such as NO, IL-1β, IL-6, TNF-α, iNOS, and COX-2, partly through activating the Nrf2-HO-1 signaling pathway . The scaffold is also noted for its relatively low biological toxicity, as supported by favorable safety profiles observed in acute toxicity studies in mice . Researchers value this compound as a versatile building block for synthesizing more complex derivatives to explore new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-12-7-5-11(6-8-12)9-17-13-3-1-2-4-14(13)19-10-15(17)18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBTYBQURJQWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies for 4 4 Bromobenzyl 2h 1,4 Benzoxazin 3 4h One

Retrosynthetic Analysis and Strategic Chemical Disconnections for the 2H-1,4-Benzoxazin-3(4H)-one Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into a sequence of simpler precursor structures. princeton.edu For the 2H-1,4-benzoxazin-3(4H)-one core, the primary strategic disconnections involve breaking the bonds that form the heterocyclic ring, specifically the C4-N bond (amide bond) and the C4a-O bond (ether bond).

Two logical retrosynthetic pathways emerge from these disconnections:

Pathway A (Amide bond disconnection): The primary disconnection is the intramolecular amide bond (C-N bond). This leads to a precursor molecule, an o-aminophenoxy acetic acid derivative. This intermediate can be further simplified by disconnecting the ether linkage, leading back to two fundamental starting materials: a substituted o-aminophenol and a two-carbon unit, typically derived from a haloacetic acid or its ester.

Pathway B (Ether bond disconnection): Alternatively, the initial disconnection can be the ether bond (C-O bond). This approach points to an N-substituted o-halophenol precursor. A subsequent disconnection of the amide side chain reveals an o-halophenol and a suitable N-acyl component, such as a 2-haloacetamide.

These disconnections form the basis for the majority of modern synthetic strategies. The choice of pathway often depends on the availability of starting materials, desired substitution patterns, and the specific catalytic systems employed.

Contemporary Synthetic Approaches to the 2H-1,4-Benzoxazin-3(4H)-one Core System

Building upon the foundational retrosynthetic strategies, chemists have developed numerous innovative methods for constructing the 2H-1,4-benzoxazin-3(4H)-one scaffold. These contemporary approaches often prioritize efficiency, atom economy, and substrate scope, utilizing transition-metal catalysis and one-pot procedures.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient route to complex molecules like benzoxazinones. researchgate.net One-pot syntheses, which combine sequential reactions in a single reactor, similarly enhance synthetic efficiency.

Copper- and palladium-catalyzed cascade reactions are particularly prominent. researchgate.netresearchgate.net For instance, a novel and efficient one-pot cascade synthesis has been developed through the copper-catalyzed coupling of o-halophenols and 2-halo-amides. researchgate.netnih.gov This method allows for the convenient synthesis of various 2H-1,4-benzoxazin-3(4H)-ones with diverse substituents in good to excellent yields. nih.gov Similarly, palladium-catalyzed cascade protocols involving intermolecular O-alkylation followed by spontaneous intramolecular amidation have been established for the synthesis of the benzoxazinone (B8607429) core from o-halophenols and 2-chloroacetamides. researchgate.net These methods are attractive for creating libraries of benzoxazinone derivatives due to their operational simplicity and broad substrate tolerance. researchgate.net

Reductive cyclization is a powerful strategy that involves the reduction of a nitro group to an amine, which then undergoes spontaneous intramolecular cyclization. This approach is widely used for the synthesis of N-heterocycles. researchgate.netnih.gov

In the context of 2H-1,4-benzoxazin-3(4H)-one synthesis, the key precursors are often o-nitrophenoxy esters or nitriles. researchgate.netnih.gov A common pathway involves the O-alkylation of a 2-nitrophenol (B165410) with a suitable halo-ester or halo-nitrile, followed by the reductive cyclization of the resulting nitro intermediate. nih.gov Various reducing systems can be employed, including catalytic hydrogenation (e.g., using Pd/C) or chemical reductants like Fe/acetic acid. researchgate.net This method is compatible with a range of other functional groups, making it a versatile tool for synthesizing substituted benzoxazinones. researchgate.net Electrochemical methods have also been developed for the reductive cyclization of ortho-nitro precursors, offering a green alternative to traditional chemical reductants. rsc.org

Palladium catalysis has revolutionized the formation of C-N and C-C bonds in organic synthesis. For benzoxazinone synthesis, palladium-catalyzed intramolecular amination (Buchwald-Hartwig amination) is a key strategy. nih.govkyoto-u.ac.jp This reaction typically involves the cyclization of an N-(2-halophenyl)glycine derivative, where the palladium catalyst facilitates the formation of the crucial ring-closing C-N bond.

Furthermore, palladium-catalyzed carbonylation reactions have been employed. Substituted benzoxazinones can be synthesized from N-(o-bromoaryl)amides using paraformaldehyde as an inexpensive and stable carbonyl source. organic-chemistry.org Palladium-catalyzed C-H activation is another advanced strategy, allowing for the direct functionalization of C-H bonds to construct the heterocyclic ring, which can be applied to benzoxazinone synthesis. nih.govresearchgate.net These methods often exhibit high regioselectivity and functional group tolerance. researchgate.net

Table 1: Overview of Palladium-Catalyzed Reactions in Benzoxazinone Synthesis

Reaction TypeStarting MaterialsKey Features
Intramolecular AminationN-(2-halophenyl)glycine derivativesEfficient C-N bond formation for ring closure. nih.gov
Carbonylative Coupling2-Iodoanilines, Aryl iodidesHigh atom-economy, good yields, recyclable catalyst. organic-chemistry.org
C-H Bond Olefination4H-Benzo[d] researchgate.netresearchgate.netoxazin-4-one derivatives, OlefinsHigh regio- and stereoselectivity. researchgate.net
Intramolecular Hiyama Coupling3-Amido-2-(arylsilyl)aryl triflatesSynthesis of silicon-containing benzoxazine (B1645224) analogs. nih.gov

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical yet continually evolving approach for constructing benzoxazinone scaffolds. thieme-connect.de These methods are often more cost-effective than their palladium-catalyzed counterparts.

A facile and efficient Cu(I)-catalyzed one-pot synthesis has been developed from the condensation of 2-(o-haloaryloxy)acyl chlorides and primary amines, followed by an intramolecular C-N bond coupling. researchgate.net This approach conveniently introduces diversity at the N-4 position of the benzoxazinone ring. researchgate.net Ligand-free copper-catalyzed cascade reactions have also been reported, which address issues such as the need for expensive noble metals and ligands, and often exhibit a broad substrate scope. researchgate.netresearcher.life These reactions typically proceed via an initial O-arylation followed by an intramolecular N-arylation to close the ring.

Table 2: Comparison of Copper-Catalyzed Benzoxazinone Syntheses

MethodStarting MaterialsCatalyst/ReagentsAdvantages
Cascade Reaction nih.govo-Halophenols, 2-Halo-amidesCuI, 1,10-phenanthroline, Cs₂CO₃One-pot, good to excellent yields, diverse substituents.
Ligand-Free Cascade researchgate.net2-Halophenol, Substituted chloroacetamideCuI, K₃PO₄Avoids noble metals and expensive ligands.
One-Pot Synthesis researchgate.net2-(o-Haloaryloxy)acyl chlorides, Primary aminesCuI, K₂CO₃Conveniently introduces N-4 substituents.

Targeted Synthesis of 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one

The synthesis of the specific target molecule, this compound, is most logically achieved through a two-step sequence:

Synthesis of the 2H-1,4-benzoxazin-3(4H)-one core: The parent benzoxazinone ring system is first constructed using one of the robust methods described in section 2.2. A common and straightforward laboratory preparation involves reacting o-aminophenol with chloroacetyl chloride in the presence of a base. tandfonline.com This provides the core structure with a free N-H group, ready for substitution.

N-Alkylation with 4-bromobenzyl bromide: The second step is the targeted derivatization at the N-4 position. The 2H-1,4-benzoxazin-3(4H)-one is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the nitrogen atom of the amide, generating a nucleophilic anion. Subsequent addition of 4-bromobenzyl bromide results in a nucleophilic substitution (SN2) reaction, where the nitrogen anion displaces the bromide ion to form the desired C-N bond, yielding the final product, this compound.

This sequential approach allows for the modular synthesis of a wide array of N-substituted benzoxazinone derivatives by simply varying the alkylating agent used in the second step.

Mechanistic Pathways of Key Bond-Forming Reactions and Stereochemical Considerations

The synthesis of the core 2H-1,4-benzoxazin-3(4H)-one ring system can be achieved through several pathways, with a common method being the palladium-catalyzed intramolecular C-O bond formation. rsc.orgunige.ch This reaction typically involves the cyclization of an N-(2-halophenyl)acetamide derivative. The mechanism proceeds through an oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amide oxygen and subsequent reductive elimination to form the benzoxazinone ring.

Another key bond-forming reaction is the N-alkylation of the 2H-1,4-benzoxazin-3(4H)-one core with 4-bromobenzyl bromide to introduce the benzyl (B1604629) moiety. This reaction generally follows an SN2 mechanism, where the nitrogen atom of the benzoxazinone acts as a nucleophile, attacking the benzylic carbon of the 4-bromobenzyl bromide and displacing the bromide ion.

Stereochemical considerations primarily arise if substituents are present on the oxazine (B8389632) ring. For instance, the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones involves the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by reductive cyclization. nih.gov If the starting bromoalkanoate is chiral, the stereochemistry at the 2-position of the resulting benzoxazinone can be controlled.

Optimization of Reaction Parameters for Enhanced Yields and Regio/Chemoselectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters include the choice of catalyst, base, solvent, and temperature.

For the N-alkylation step, the choice of base is critical. Stronger bases can lead to side reactions, while weaker bases may result in incomplete conversion. The solvent also plays a significant role; polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the ions and facilitate the SN2 reaction.

In palladium-catalyzed cyclization reactions, the ligand on the palladium catalyst can significantly influence the reaction's efficiency. researchgate.net Sterically hindered and electron-rich phosphine (B1218219) ligands often promote the reductive elimination step, leading to higher yields. Temperature control is also vital to balance the reaction rate and minimize decomposition. researchgate.net

The following table summarizes the optimization of reaction conditions for a related Pd-catalyzed synthesis of 2H-1,4-benzoxazin-3-(4H)-ones. researchgate.net

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)-K₂CO₃ (2.0)Toluene1102419
2Pd(OAc)₂ (10)PPh₃ (10)K₂CO₃ (2.0)Toluene1102445
3Pd(OAc)₂ (10)P(t-Bu)₃ (10)K₂CO₃ (2.0)Toluene1102464
4Pd(OAc)₂ (2.5)P(t-Bu)₃ (2.5)K₂CO₃ (2.0)Toluene1102485

Functionalization and Analog Synthesis from the 4-Substituted Benzyl Moiety

The bromine atom on the 4-substituted benzyl moiety serves as a versatile handle for a wide range of functionalization reactions, allowing for the synthesis of diverse analogs.

The bromine on the benzyl group can be further manipulated. For instance, benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator, which would introduce a bromine atom at the methylene (B1212753) bridge. chemistrysteps.commasterorganicchemistry.com This benzylic bromide is highly reactive and can be displaced by various nucleophiles. gla.ac.uk

Halogen dance reactions, which involve the base-catalyzed intramolecular migration of a halogen on an aromatic ring, could potentially be used to move the bromine atom to a different position on the benzyl ring. whiterose.ac.ukbeilstein-archives.orgbeilstein-archives.orgresearchgate.net These reactions are typically driven by the formation of a more stable carbanion intermediate. beilstein-archives.org

The bromine atom is an excellent precursor for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide array of aromatic and heterocyclic moieties. researchgate.netacs.org

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

Heck Reaction: Reaction with alkenes forms new carbon-carbon bonds. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups, which can be further functionalized.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers another powerful tool for derivatization. organic-chemistry.orgacs.org The bromo-benzyl group can be converted to an azide (B81097), which can then be reacted with various alkynes to form triazole-containing analogs. organic-chemistry.org Alternatively, the bromo-benzyl group can be converted to an alkyne via a Sonogashira coupling, which can then react with various azides.

The following table provides examples of coupling reactions on aryl bromides.

Coupling ReactionReactantCatalystResulting Moiety
SuzukiArylboronic acidPd(PPh₃)₄Biaryl
HeckAlkenePd(OAc)₂Styrenyl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIArylethynyl
Buchwald-HartwigAminePd₂(dba)₃/ligandArylamine

Green Chemistry Principles in Benzoxazinone Synthesis

Applying green chemistry principles to the synthesis of benzoxazinones is essential for developing more sustainable and environmentally friendly processes. researchgate.netconicet.gov.argreenchemistry-toolkit.org Key areas of focus include the use of safer solvents and the development of more efficient, atom-economical reactions.

Traditional organic solvents often pose environmental and health risks. researchgate.net Sustainable alternatives like deep eutectic solvents (DESs) and ionic liquids (ILs) are gaining prominence in organic synthesis. dntb.gov.uaresearchgate.netresearchgate.netrsc.orgacs.org

Deep Eutectic Solvents (DESs): These are mixtures of a quaternary ammonium (B1175870) salt with a hydrogen bond donor, forming a eutectic with a melting point much lower than the individual components. acs.org They are often biodegradable, non-toxic, and can be prepared from renewable resources. dntb.gov.uaresearchgate.net DESs have been successfully employed in N-alkylation reactions and cyclization reactions to form heterocyclic compounds. dntb.gov.uaorganic-chemistry.org

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. nih.govsemanticscholar.org Basic ionic liquids, for example, can catalyze the synthesis of benzoxazinones under mild conditions and can often be recycled and reused. nih.govrsc.org

The use of these green solvent systems can lead to improved reaction rates, easier product isolation, and a significant reduction in waste. dntb.gov.uasemanticscholar.org

Biocatalytic Approaches for Enhanced Selectivity and Reduced Environmental Impact (e.g., Lipase-Catalyzed Reactions)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and milder reaction conditions, which contributes to a reduced environmental footprint. The application of enzymes, particularly lipases, in the synthesis of heterocyclic compounds like 1,4-benzoxazinones is a growing area of interest. Lipases are valued for their ability to catalyze a variety of transformations with high chemo-, regio-, and enantioselectivity, often in organic solvents, which is advantageous for the solubility of substrates. unimi.it

Research has demonstrated the utility of lipases in constructing the core 1,4-benzoxazinone scaffold. For instance, Candida antarctica lipase (B570770) B (Novozym 435) has been successfully employed to catalyze a novel decarboxylative Michael addition in vinylogous carbamate (B1207046) systems to produce 1,4-benzoxazinone derivatives. researchgate.net This reaction proceeds through a sequence of Michael addition, ester hydrolysis, and decarboxylation, showcasing the multifunctional catalytic ability of the enzyme. researchgate.net In organic synthesis, lipase enzymes can facilitate crucial carbon-carbon bond-forming reactions, including Michael additions, aldol (B89426) condensations, and Knoevenagel condensations. researchgate.net

Another innovative approach involves a one-pot biochemo multienzyme cascade reaction for the synthesis of tricyclic 1,4-benzoxazine derivatives. nih.gov This system utilizes a combination of lipase M from Mucor javanicus and tyrosinase from Agaricus bisporus, immobilized on lignin (B12514952) nanoparticles. nih.gov The cascade involves a tyrosinase-mediated ortho-hydroxylation, followed by a 1,6-Michael addition and a subsequent tandem intramolecular ring closure. nih.gov This method exemplifies a sustainable strategy that enhances atom economy and minimizes purification steps. nih.gov The optimal temperature for this dual-enzyme system was found to be 45 °C, balancing the catalytic needs of both the lipase and the tyrosinase. nih.gov

Table 1: Examples of Lipase-Catalyzed Reactions in Benzoxazinone Synthesis

Enzyme Reaction Type Substrates Key Findings Reference
Candida antarctica lipase B (Novozym 435) Decarboxylative Michael Addition 1,4-Benzoxazinone derivatives, Chalcone derivatives Catalyzes a novel sequence of Michael addition, ester hydrolysis, and decarboxylation. researchgate.net

Microwave-Assisted Synthesis for Energy Efficiency and Reaction Acceleration

Microwave-assisted synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, lower energy consumption, and often, cleaner reaction profiles. nih.gov These benefits are particularly evident in the synthesis of heterocyclic scaffolds such as benzoxazinones.

The application of microwave irradiation can accelerate the synthesis of 2H-benzo[b] nih.govasianpubs.orgoxazin-3(4H)-ones significantly. In one notable example, a synthetic route involving a Smiles rearrangement was established. psu.edu Reactions that required 2-10 hours under conventional heating were completed within a few minutes when subjected to microwave irradiation, affording products in moderate to excellent yields. psu.edu This acceleration is attributed to the efficient and direct heating of the reaction mixture by microwaves.

Similarly, an efficient, one-step, solvent-free synthesis of benzoxazine-2,4-diones from phthalic anhydride (B1165640) derivatives and trimethylsilyl (B98337) azide was developed using microwave technology. tandfonline.com The microwave irradiation was critical in driving the reaction, reducing the time from hours to just a few minutes and enabling access to products not obtainable through conventional heating. tandfonline.com Another report describes the rapid, solvent-free cyclodehydration of 2-acylaminobenzoic acids using acetic anhydride under microwave irradiation to produce 2-substituted 4H-3,1-benzoxazin-4-ones in high yields. asianpubs.org

The synthesis of the specific target compound, this compound, typically involves the N-alkylation of the 2H-1,4-benzoxazin-3(4H)-one core. Microwave assistance can be effectively applied to this alkylation step. For instance, the synthesis of various N-substituted benzo[b] nih.govasianpubs.orgoxazin-3(4H)-ones has been achieved via a microwave-assisted one-pot reaction involving phenacyl bromides and aminophenols, with reaction times as short as 3-5 minutes and yields ranging from 70 to 86%. researchgate.net This demonstrates the utility of microwaves in facilitating the formation of the N-benzyl bond crucial for the target molecule.

Furthermore, microwave irradiation has been successfully used in the palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govasianpubs.orgoxazin-2-ones. nih.gov For example, a bromination reaction that took 1 hour with conventional heating to achieve a 70% yield was completed in just 15 minutes under microwave conditions. nih.gov This highlights the potential for microwave-assisted methods in various derivatization strategies for the benzoxazinone scaffold.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzoxazinone Derivatives

Reaction Type Heating Method Reaction Time Yield Reference
Synthesis via Smiles Rearrangement Conventional 2–10 hours Moderate-Excellent psu.edu
Microwave A few minutes Moderate-Excellent psu.edu
Pd-catalyzed Bromination Conventional 1 hour 70% nih.gov
Microwave 15 minutes Not specified, but optimal nih.gov
Pd-catalyzed Chlorination Conventional 8 hours 60% nih.gov
Microwave 30 minutes 75% nih.gov

Table of Compounds

Compound Name
This compound
2H-1,4-benzoxazin-3(4H)-one
4-bromobenzyl bromide
2-substituted 4H-3,1-benzoxazin-4-ones
Benzoxazine-2,4-diones
Phthalic anhydride
Trimethylsilyl azide
2-acylaminobenzoic acids
Acetic anhydride

Molecular Interactions, Structure Activity Relationships Sar , and Mechanistic Elucidation in Vitro & in Silico

Theoretical Frameworks for Structure-Activity Relationship Analysis and Rational Compound Design

The rational design of benzoxazinone (B8607429) derivatives, including 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one, is guided by established theoretical frameworks that seek to correlate a molecule's structural features with its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, aiming to develop mathematical models that predict the activity of compounds. For a series of 30 benzoxazinone derivatives acting as neuropeptide Y Y5 receptor antagonists, a QSAR model was successfully developed using topological, thermodynamic, spatial, and electrotopological descriptors. nih.gov This model, validated through cross-validation, randomization, and an external test set, underscores the potential to predict the biological activity of new benzoxazinone analogs. nih.gov

These theoretical models are instrumental in guiding the synthesis of novel derivatives with potentially enhanced potency and selectivity. The core 1,4-benzoxazinone scaffold is recognized as a "biologically privileged" structure, meaning it can serve as a template for developing ligands for multiple biological targets. nih.gov The design of novel 4-aryl substituted 1,4-benzoxazines, for example, has been approached with the hypothesis that they may exhibit improved toxicity and selectivity against cancer cell lines. nih.gov Such rational design strategies are crucial for efficiently exploring the vast chemical space of benzoxazinone derivatives and identifying promising candidates for further development. nih.govnih.gov

Role of the Bromine Atom and the 4-Substituted Benzyl (B1604629) Moiety in Modulating Molecular Recognition and Compound Affinity

The 4-(4-bromobenzyl) moiety is a critical determinant of the molecular recognition and binding affinity of this compound. The benzyl group itself provides a significant hydrophobic surface that can engage in favorable interactions with hydrophobic pockets within a biological target. The substitution pattern on this benzyl ring further refines these interactions.

The bromine atom at the para-position of the benzyl ring has several key roles. Its size and lipophilicity can enhance binding to hydrophobic pockets. Furthermore, bromine can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. In a study of benzoxazinone derivatives as α-chymotrypsin inhibitors, it was observed that the presence of a bromo substituent on a phenyl ring influenced the inhibitory potential of the compounds. nih.gov Specifically, the inhibitory potential followed the order of fluoro > chloro > bromo, suggesting that while halogens are important, the nature of the halogen significantly impacts the activity. nih.gov

In another study on 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones, a compound with a 4-bromophenyl substituent at the 2-position was synthesized and evaluated for its anticancer and antioxidant activities. nih.gov This highlights the common strategy of incorporating bromo-substituted phenyl rings in the design of biologically active benzoxazinone derivatives. The position of the substituent is also crucial, with studies indicating that for some benzoxazinone derivatives, ortho-substituted phenyl rings lead to greater inhibitory potential compared to meta or para substitutions. nih.gov

Conformational Dynamics and Their Influence on Ligand-Target Interactions and Selectivity

The three-dimensional conformation of this compound is a key factor in its interaction with biological targets. The flexibility of the benzyl group allows the molecule to adopt various conformations, which can influence its binding affinity and selectivity. The crystal structure of a closely related compound, 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one, reveals that the dihedral angle between the two benzene (B151609) rings is 89.99 (13)°. nih.gov This near-perpendicular arrangement suggests a specific spatial orientation of the benzyl group relative to the benzoxazinone core.

The six-membered heterocyclic ring of the benzoxazinone core in this related structure adopts an envelope conformation. nih.gov The conformational preferences of such heterocyclic systems are a subject of detailed study. For instance, the conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov While not a piperazine, this illustrates the importance of understanding the conformational biases of heterocyclic rings in drug design.

Theoretical and experimental conformational analysis of 5-benzylimidazolidin-4-one derivatives has shown that the benzyl group can be relatively free-rotating at ambient temperatures. ethz.ch This "windshield-wiper effect" can provide steric shielding of one face of the molecule, influencing how it interacts with its target. ethz.ch N-methylation in N-acylhydrazones has been shown to significantly alter the preferred dihedral angle, shifting it from an antiperiplanar to a synperiplanar conformation. rcsi.com These studies on related structural motifs underscore the significant impact that subtle structural changes can have on the conformational dynamics and, consequently, the biological activity of a molecule like this compound.

Identification and Characterization of Putative Molecular Targets via In Vitro Biochemical and Cellular Assays

Enzyme Inhibition Kinetics:

A common approach to identifying molecular targets is through enzyme inhibition assays. Benzoxazinone derivatives have been shown to inhibit various enzymes. For example, a series of benzoxazinones demonstrated good inhibitory activity against α-chymotrypsin, with IC50 values ranging from 6.5 to 341.1 μM. nih.gov Kinetic studies of these inhibitors revealed diverse modes of inhibition, including competitive and non-competitive mechanisms, with Ki values between 4.7 and 341.2 μM. nih.gov

Receptor Binding Assays:

Receptor binding assays are another key method for identifying molecular targets. Benzoxazinone derivatives have been investigated as antagonists for the neuropeptide Y Y5 receptor. nih.gov Such assays typically involve measuring the displacement of a radiolabeled ligand from its receptor by the test compound, allowing for the determination of the compound's binding affinity.

The following table summarizes the inhibitory activities of some benzoxazinone derivatives against various targets, illustrating the potential therapeutic areas for this class of compounds.

Table 1: Examples of In Vitro Activities of Benzoxazinone Derivatives

Derivative Class Target Assay Type Measured Activity
Benzoxazinones α-Chymotrypsin Enzyme Inhibition IC50: 6.5 - 341.1 μM
Benzoxazinone derivatives Neuropeptide Y Y5 Receptor Receptor Antagonism -
7-Nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones HeLa cancer cells Cytotoxicity (MTT assay) Inhibition of cell viability: 28.54 - 44.67%

Note: The data in this table is derived from studies on various benzoxazinone derivatives and not specifically this compound.

Elucidation of Biological Mechanisms of Action at the Molecular and Cellular Level in Model Systems

The biological mechanisms of action for benzoxazinone derivatives are being actively investigated, with a focus on their effects on cellular signaling pathways. One such pathway of significant interest is the Nrf2-HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a central role in the antioxidant response by inducing the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). frontiersin.orgnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. frontiersin.org Activation of the Nrf2/HO-1 pathway is considered a promising therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders and hepatic ischemia-reperfusion injury. frontiersin.orgconsensus.app

While direct evidence for the modulation of the Nrf2-HO-1 pathway by this compound is lacking, the potential for benzoxazinone derivatives to interact with this pathway is an area of active research. The ability of a compound to induce the expression of Nrf2 and its downstream targets like HO-1 and NQO1 (NAD(P)H quinone dehydrogenase 1) is a key indicator of its antioxidant and cytoprotective potential. frontiersin.orgresearchgate.net Studies on other classes of compounds have demonstrated that modulation of this pathway can be achieved through various chemical scaffolds. frontiersin.org Further investigation is needed to determine if this compound or its metabolites can activate this protective signaling cascade.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles Applied to Benzoxazinone Derivatives

Both Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are integral to the development of novel benzoxazinone derivatives with improved therapeutic profiles.

Ligand-Based Drug Design (LBDD):

LBDD approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active against the target. QSAR, as discussed in section 3.1, is a classic example of LBDD. By establishing a relationship between the physicochemical properties of a series of benzoxazinone derivatives and their biological activity, researchers can design new compounds with a higher probability of being active. nih.gov

Structure-Based Drug Design (SBDD):

SBDD is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. This information can be used to design new ligands with improved binding affinity and selectivity.

Molecular docking studies have been applied to various benzoxazinone derivatives to understand their interactions with their targets. For instance, docking studies of novel 2,3-substituted nih.govnih.govbenzoxazin-4-one derivatives with dihydrofolate reductase and undecaprenyl diphosphate (B83284) synthase have been used to rationalize their antimicrobial activity. rdd.edu.iq Similarly, docking simulations of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives with acetylcholinesterase have revealed key interactions with the enzyme's active site. mdpi.com In the case of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones, docking studies showed a high binding affinity for the target, with key interactions involving tyrosine and serine residues. nih.gov These computational approaches are invaluable for the rational design and optimization of benzoxazinone-based therapeutic agents. rdd.edu.iqejpmr.comekb.eg

Computational and Cheminformatics Applications in Benzoxazinone Research

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of benzoxazinone (B8607429) derivatives. dntb.gov.uanih.gov These computational methods allow for the detailed analysis of a molecule's three-dimensional structure, electron distribution, and orbital energies.

Theoretical studies on related heterocyclic systems have successfully correlated computational data with experimental findings. jasetj.commdpi.com For instance, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help in understanding the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Furthermore, DFT calculations are employed to predict and interpret spectroscopic data. Theoretical vibrational frequencies, calculated using methods like PM3, can be compared with experimental FT-IR spectra to confirm the molecular structure and assign diagnostic bands. jasetj.com Such computational analyses provide a robust framework for understanding the structural and electronic characteristics of 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one, even in the absence of direct experimental data for this specific analogue.

Table 1: Key Parameters from Quantum Chemical Calculations of Heterocyclic Compounds

Parameter Significance Typical Calculation Method Reference
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. DFT (B3LYP) nih.gov
Molecular Electrostatic Potential (MEP) Predicts sites for electrophilic and nucleophilic attack. DFT jasetj.com
Vibrational Frequencies Correlates with experimental IR and Raman spectra for structural confirmation. PM3, DFT jasetj.com

| Bond Lengths & Angles | Defines the optimized geometric structure of the molecule. | DFT | nih.gov |

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes to Elucidate Binding Modes and Affinities

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For the benzoxazinone scaffold, docking studies have been extensively used to explore potential biological targets, including enzymes like acetylcholinesterase and various protein kinases. nih.govrdd.edu.iqresearchgate.netnih.gov

The process involves placing the ligand, such as this compound, into the active site of a target protein. The resulting binding poses are then scored based on the calculated binding energy, with lower scores typically indicating stronger affinity. nih.gov These studies reveal crucial intermolecular interactions, such as:

Hydrogen Bonds: Formed between the ligand and key amino acid residues in the active site. mdpi.com

π-π Interactions: Occur between the aromatic rings of the benzoxazinone structure and aromatic residues like tryptophan (Trp) or tyrosine (Tyr). mdpi.com

Hydrophobic Interactions: Involving nonpolar regions of the ligand and receptor.

Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a dynamic view of the interactions, confirming the stability of the binding pose predicted by docking and offering deeper insights into the conformational changes that may occur upon ligand binding. nih.govmdpi.com For example, simulations can track the root-mean-square deviation (RMSD) of the complex to ensure it remains stable throughout the simulation period. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For benzoxazinone derivatives, QSAR studies have been successfully applied to predict antimicrobial and toxicological profiles. nih.govnih.gov

The development of a QSAR model involves several steps:

Data Collection: A dataset of benzoxazinone compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., shape, electronic properties, H-bonding capacity), are calculated for each compound. nih.gov

Model Generation: Statistical methods, such as partial least squares (PLS) or genetic algorithms, are used to build a model that links the descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal (cross-validation) and external validation sets. mdpi.com

A validated QSAR model can then be used to predict the activity of new, untested compounds like this compound. These models highlight which structural features are most important for biological activity, thereby guiding the design of more potent derivatives. nih.gov

In Silico Prediction of Compound Activity and Selectivity Profiles Against Biological Targets

In silico methods are crucial for predicting the activity and selectivity of compounds against various biological targets before committing to costly and time-consuming laboratory synthesis. This predictive screening is often achieved through high-throughput virtual screening (HTVS) and molecular docking. nih.govnih.gov

By docking a compound like this compound against a panel of different proteins, researchers can generate a predicted activity profile. For instance, studies on similar benzoxazinone structures have been used to predict their potential as anticancer agents by docking them against targets like Methionyl-tRNA Synthetase or as dual inhibitors of EGFR/HER2 kinases. nih.govpjps.pk The docking scores provide a semi-quantitative estimate of binding affinity, allowing for the prioritization of compounds that are predicted to be most active against a specific target while showing lower affinity for off-target proteins, thus predicting selectivity.

Pharmacophore Modeling and Virtual Screening for Novel Lead Discovery within Benzoxazinone Libraries

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. mdpi.com Once a pharmacophore model is developed based on known active ligands, it can be used as a 3D query to search large chemical databases for novel compounds that fit the model. mdpi.com

This process, known as virtual screening, acts as a computational filter to reduce vast libraries of millions of compounds to a manageable number of promising candidates for further investigation. mdpi.comu-strasbg.frnih.gov For benzoxazinone research, this approach can be used to:

Screen commercial or proprietary libraries to identify new benzoxazinone-containing hits. nih.gov

Filter custom-designed virtual libraries of benzoxazinone derivatives to prioritize the most promising candidates for synthesis.

Virtual screening significantly accelerates the lead discovery process by focusing experimental efforts on molecules with a higher probability of being active. u-strasbg.fr

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in the Context of Research Design and Compound Optimization

In addition to predicting biological activity, computational tools are vital for evaluating the pharmacokinetic properties of a potential drug candidate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). rsc.org Predicting ADME properties early in the drug discovery process is critical to avoid late-stage failures due to poor bioavailability or unfavorable metabolic profiles. researchgate.net

Various in silico models and software, such as SwissADME, can predict key ADME parameters for compounds like this compound. bdpsjournal.org These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps assess a compound's "drug-likeness" and predict its oral bioavailability.

Table 2: Common In Silico Predicted ADME Properties

Property Description Importance
Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gastrointestinal tract. Essential for oral drug delivery. dergipark.org.tr
Caco-2 Permeability An in vitro model for predicting intestinal drug absorption. Indicates the ability to cross the intestinal barrier. dergipark.org.tr
Blood-Brain Barrier (BBB) Penetration Predicts whether a compound can cross the BBB to act on the central nervous system. Crucial for neurological drugs; important to avoid for others.
CYP450 Inhibition Predicts interaction with cytochrome P450 enzymes. Key for assessing potential drug-drug interactions and metabolism pathways.

| Drug-Likeness | Evaluates compliance with established filters (e.g., Lipinski's rules). | Helps prioritize compounds with favorable physicochemical properties for oral administration. bdpsjournal.org |

These computational ADME predictions are integral to the iterative process of lead optimization, helping chemists to modify structures to improve their pharmacokinetic profile while maintaining or enhancing their biological activity.

Advanced Analytical and Spectroscopic Techniques for Research Characterization and Process Monitoring

High-Resolution Spectroscopic Characterization for Novel Structure Confirmation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

Confirmation of the molecular structure of 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one is unequivocally established through high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular framework. While specific spectral data for the title compound is not widely published, data from its non-brominated analog, 4-benzyl-2H-1,4-benzoxazin-3(4H)-one, provides a strong basis for expected chemical shifts. researchgate.net The 1H NMR spectrum would feature characteristic signals for the methylene (B1212753) protons of the oxazine (B8389632) ring and the benzyl (B1604629) group, as well as distinct multiplets for the aromatic protons on both the benzoxazinone (B8607429) core and the 4-bromobenzyl substituent. The presence of the bromine atom on the benzyl ring would characteristically influence the chemical shifts and splitting patterns of the adjacent aromatic protons, typically resulting in a distinct AA'BB' system.

Expected ¹H NMR Chemical Shifts The following table is an illustrative projection based on the known spectrum of the closely related compound 4-benzyl-2H-1,4-benzoxazin-3(4H)-one.

ProtonsExpected Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
Ar-H6.85–7.10m4HBenzoxazinone ring protons
Ar-H~7.20-7.45d, d4H4-bromobenzyl ring protons
N-CH₂~4.95s2HBenzyl methylene protons
O-CH₂~4.65s2HOxazine ring methylene protons

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these proton and carbon signals and confirm the connectivity between different parts of the molecule. For instance, an HMBC experiment would show correlations between the benzylic methylene protons and carbons in both the phenyl ring and the benzoxazinone nitrogen.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, it validates the molecular formula, C₁₅H₁₂BrNO₂. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be used. The resulting mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence in the structure. This technique is routinely used for the characterization of novel benzothiazine and benzoxazinone derivatives. mdpi.comnih.gov

Advanced Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Separation of Isomers (e.g., Preparative HPLC, GC-MS for Reaction Intermediates)

Chromatographic methods are indispensable for ensuring the purity of this compound and for monitoring the progress of its synthesis.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for the purification and isolation of compounds in larger quantities. waters.com This technique allows for the separation of the target compound from any unreacted starting materials, byproducts, or other impurities with high resolution. shimadzu.com The process involves scaling up an analytical HPLC method, often using columns with a larger diameter (e.g., >20 mm) packed with the same stationary phase (such as C18) to maintain separation chemistry. thermofisher.com By increasing the flow rate and injection volume proportionally to the column's cross-sectional area, large amounts of the crude product can be purified to achieve high purity (>99%). shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the synthesis of benzoxazinones by analyzing reaction intermediates. This technique is best suited for volatile and thermally stable compounds. While the final product may have limited volatility, key precursors or intermediates in the synthetic pathway may be readily analyzed by GC-MS. For less volatile or polar intermediates, derivatization—such as silylation or alkylation—can be employed to increase their volatility and improve chromatographic performance. researchgate.net The mass spectrometer detector provides structural information on the separated components, helping to identify reaction byproducts and optimize reaction conditions. GC-MS has been successfully used in the analysis of various benzoxazinone derivatives. nih.gov

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides definitive proof of the molecular structure, bond lengths, bond angles, and solid-state conformation.

While the crystal structure for the title compound is not publicly available, a detailed analysis of its direct, non-brominated analog, 4-benzyl-2H-benzo[b] nih.govsielc.comoxazin-3(4H)-one, has been reported and provides deep insight into the expected solid-state structure. researchgate.net The analysis reveals that the oxazine ring adopts a twisted-boat conformation. researchgate.net In the crystal lattice, molecules are linked by C—H···O hydrogen bonds, forming chains, which are further stabilized by very weak π–π stacking interactions between the benzene (B151609) rings of adjacent molecules. researchgate.net

Crystallographic Data for 4-benzyl-2H-benzo[b] nih.govsielc.comoxazin-3(4H)-one This data provides a model for the expected crystal structure of the title compound.

ParameterValue
Empirical FormulaC₁₅H₁₃NO₂
Formula Weight239.26
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.49281 (8)
b (Å)5.79368 (5)
c (Å)21.45658 (18)
β (°)91.3621 (8)
Volume (ų)1179.74 (2)
Z4

Source: El Haddad et al., 2025. researchgate.net

This technique would be essential for confirming the absolute stereochemistry if chiral centers were present and for understanding the intermolecular interactions that govern the material's bulk properties.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS for Benzoxazinone Metabolites in Plant Extracts)

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are exceptionally well-suited for the analysis of complex mixtures. ekb.eg Should this compound be studied in a biological or environmental context, LC-MS/MS would be the premier technique for identifying and quantifying its metabolites.

The utility of LC-MS for analyzing benzoxazinoid derivatives is well-documented in studies of plant extracts. nih.govresearchgate.net In these applications, LC separates the various metabolites from the complex plant matrix, after which they are ionized and analyzed by the mass spectrometer. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is particularly powerful; a specific parent ion (e.g., a potential metabolite) is selected and fragmented, and the resulting fragment ions create a "fingerprint" that can be used to elucidate the structure of the metabolite, even when it is present at trace levels. youtube.com This approach has been used to identify novel benzoxazinoid metabolites, including hydroxamic acids, lactams, and benzoxazolinones, in rye and wheat. nih.govresearchgate.net This same workflow would be directly applicable to studying the metabolic fate of the title compound.

Advanced Thermal Analysis and Rheology for Understanding Material Properties (if applicable in specific research applications)

Advanced thermal analysis and rheological studies are typically applied to materials like polymers, formulations, or fluids to understand their properties under varying temperatures or mechanical stress.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine a compound's thermal stability, melting point, and decomposition profile. For a pure, crystalline small molecule like this compound, DSC would provide a precise melting point and heat of fusion, which are important indicators of purity. TGA would show the temperature at which the compound begins to decompose. These techniques are not typically used for primary structure elucidation but are critical for assessing material stability.

Rheology: Rheology is the study of the flow of matter, primarily in a liquid state or as soft solids. youtube.com It measures properties like viscosity in response to applied force. youtube.com This analysis is not applicable to a crystalline solid like the title compound itself. However, if the compound were to be incorporated into a specific formulation, such as a suspension, emulsion, or gel for a particular application, rheological studies would become essential to characterize the flow behavior and physical stability of that final product. nih.gov Currently, there are no specific research applications cited in the literature that would necessitate rheological analysis of this compound.

Future Research Directions and Translational Perspectives Non Clinical Focus

Development of 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one as a Chemical Probe for Elucidating Biological Pathways

The development of chemical probes is essential for understanding complex biological processes. The benzoxazinone (B8607429) scaffold has shown promise in this area, particularly as activity-based probes (ABPs) for profiling enzymes like serine proteases. nih.govresearchgate.net ABPs are designed to covalently modify their target enzymes, allowing for their identification and characterization. nih.gov Researchers have successfully used alkyne-substituted benzoxazin-4-ones as ABPs for serine proteases, demonstrating their utility in two-step bioorthogonal tandem labeling procedures. nih.gov

Future research could focus on modifying this compound to function as a chemical probe. By incorporating reporter tags such as alkynes or fluorophores, this compound could be adapted to investigate specific enzyme families. Given that benzoxazinones are known to inhibit enzymes like α-chymotrypsin, such probes could be invaluable for studying the role of these enzymes in various biological contexts. mdpi.comnih.gov The straightforward synthesis of benzoxazinone derivatives makes them attractive candidates for developing a toolkit of probes to explore enzyme function and activity. nih.gov

Exploration of the Compound and its Analogues in Agrochemical Research (e.g., as Herbicide Leads or Plant Defense Modulators)

Benzoxazinones are naturally occurring allelochemicals in plants like maize, wheat, and rye, where they play a crucial role in defense against pests and weeds. researchgate.netnih.govnih.gov This inherent phytotoxic activity has made them successful templates for developing natural herbicide models. nih.govacs.org Key natural benzoxazinones, such as DIBOA and DIMBOA, and their derivatives have been extensively studied for their herbicidal properties against problematic weeds like wild oat (Avena fatua) and rigid ryegrass (Lolium rigidum). researchgate.netacs.orgacs.org

The synthetic modification of the benzoxazinone core is a key strategy for enhancing its herbicidal efficacy and selectivity. nih.govnih.gov Research has shown that substitutions on the aromatic ring and modifications to enhance lipophilicity can significantly impact phytotoxicity. nih.govacs.orgnih.gov Recently, novel benzoxazinone derivatives containing hydantoin (B18101) or 1,2,3-triazole fragments have been designed as promising inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key target for herbicides. nih.govresearchgate.net One such derivative, compound A1, demonstrated highly effective herbicidal activity against various weeds, with superior safety for crops like wheat and maize compared to the commercial herbicide flumioxazin. nih.gov

The exploration of this compound and its analogues in agrochemical research is a promising avenue. The "4-bromobenzyl" group at the N-4 position represents a synthetic modification that could influence its biological activity. Further studies could involve synthesizing a library of analogues with varied substituents on both the benzyl (B1604629) and benzoxazinone rings to optimize herbicidal activity and crop selectivity. These compounds also have potential as plant defense modulators, leveraging their natural role in plant allelopathy to develop new strategies for integrated weed management. nih.govnih.gov

Table 1: Herbicidal Activity of Selected Benzoxazinone Derivatives
CompoundTarget WeedsKey FindingsReference
7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (7F-D-DIBOA)Lolium rigidum, Avena fatuaDisplayed the highest phytotoxic activity and selectivity among tested halogenated derivatives. nih.gov
2-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one (ABOA)Lolium rigidum, Avena fatuaShowed highly significant inhibition on the development of both weeds, proposed as a lead for new herbicide models. acs.org
Compound A1 (Benzoxazinone-hydantoin derivative)Various broadleaf and grassy weedsHighly effective against all tested weeds at 150 g ai/ha, with superior safety for wheat and maize compared to flumioxazin. nih.gov

Novel Synthetic Applications and Methodologies Utilizing the Benzoxazinone Scaffold as a Versatile Building Block in Organic Synthesis

The benzoxazinone scaffold is not only biologically significant but also serves as a versatile building block in organic synthesis. mdpi.com Numerous methods have been developed for the synthesis of 4H-3,1-benzoxazin-4-ones, often starting from readily available materials like anthranilic acids. researchgate.netnih.govnih.gov A common approach involves the reaction of anthranilic acid with various acyl chlorides in the presence of a base. nih.govnih.govresearchgate.net

More recent and efficient synthetic strategies include:

One-pot, Three-Step Synthesis: A method utilizing a copper-catalyzed borylation, followed by C-B bond oxidation and cyclization, allows for the efficient and scalable synthesis of a wide range of benzoxazinone scaffolds. acs.org

Catalyst-Free Conditions: Efficient reactions of α-keto acids with 2-aminophenols in water provide a green and straightforward route to benzoxazinones. organic-chemistry.org

Microwave-Assisted Synthesis: This technique has been employed to accelerate the synthesis of benzoxazinone derivatives. researchgate.net

The reactivity of the benzoxazinone ring system allows for its use as a precursor for a variety of other heterocyclic compounds, such as quinazolinones. researchgate.netuomosul.edu.iq The development of novel synthetic methodologies continues to be an active area of research, focusing on improving efficiency, selectivity, and environmental friendliness. mdpi.com Future work will likely explore new catalytic systems and reaction conditions to expand the chemical space accessible from the benzoxazinone core, enabling the creation of more complex and functionally diverse molecules.

Synergistic Research Integrating Advanced Computational Modeling with Experimental Synthetic and Biological Studies

The integration of computational modeling with experimental research offers a powerful approach to accelerate the discovery and optimization of novel benzoxazinone derivatives. nih.gov Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable for understanding how these molecules interact with their biological targets.

For instance, molecular docking has been used to study the interactions between benzoxazinone derivatives and various enzymes, including herpes virus type 1 protease and protoporphyrinogen IX oxidase (PPO). nih.govnih.gov These studies can reveal key interactions, such as those between a potent benzoxazinone derivative and the amino acid residue Ser129 in the protease active site, or how a PPO inhibitor occupies the same active site as a known herbicide. nih.govnih.gov

In agrochemical research, QSAR studies have successfully correlated the phytotoxicity of benzoxazinone derivatives with specific molecular parameters. nih.govacs.orgnih.gov It was found that molecular volume and dipole moment were highly influential on the herbicidal activity of certain derivatives. nih.gov This synergistic approach, where computational predictions guide experimental synthesis and biological testing, creates an efficient feedback loop. It allows researchers to rationally design new compounds, like this compound analogues, with predicted enhanced activity and selectivity, thereby streamlining the development process. nih.gov

Addressing Challenges and Identifying Opportunities in the Broader Field of Benzoxazinone Chemical Research

The field of benzoxazinone research, while promising, faces several challenges that also present opportunities for future investigation. A primary challenge is achieving high selectivity in biological activity, whether for targeting specific enzymes or for developing crop-safe herbicides. nih.gov While many benzoxazinones show broad-spectrum activity, fine-tuning their structure to enhance selectivity remains a key goal.

Another challenge lies in fully elucidating the mechanism of action for their various biological effects. While some targets are known, the broader physiological impacts are not completely understood. nih.gov

These challenges open up significant opportunities:

Development of Selective Synthesis: There is a need for more innovative and efficient synthetic methods that allow for precise control over the substitution patterns on the benzoxazinone scaffold, facilitating the generation of diverse chemical libraries for screening. mdpi.comdntb.gov.ua

Mechanism of Action Studies: Advanced techniques in chemical biology and proteomics can be employed to identify the cellular targets of benzoxazinone derivatives, providing deeper insights into their biological functions.

Expansion of Applications: The versatile benzoxazinone core could be explored for applications beyond current research, for example, in materials science or as scaffolds for other types of bioactive agents. mdpi.comnih.gov

By addressing these challenges through interdisciplinary research, the full potential of the benzoxazinone chemical class, including specific compounds like this compound, can be realized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions using benzoxazinone precursors and 4-bromobenzyl halides. For example, microwave-assisted methods have been employed to enhance regioselectivity and reduce reaction times . Optimization parameters include catalyst choice (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF or THF), and temperature control (60–100°C). Yields >85% are achievable with careful stoichiometric balancing of reagents .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Structural confirmation relies on:

  • 1H/13C NMR : Distinct signals for the bromobenzyl group (δ 7.3–7.5 ppm for aromatic protons; δ 40–45 ppm for benzylic carbons) and the benzoxazinone ring (δ 4.5–5.0 ppm for oxazine protons) .
  • GC/MS : Molecular ion peaks (e.g., m/z 288 for C14H10BrNO) and fragmentation patterns (e.g., loss of Br or CO groups) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : The bromobenzyl derivative exhibits:

  • Antifungal activity : MIC values of 8–16 µg/mL against Candida albicans via disruption of ergosterol biosynthesis .
  • Phytotoxic effects : Inhibition of root elongation in Arabidopsis thaliana at 100 µM, linked to reactive oxygen species (ROS) induction .
  • Antifeedant properties : Deterrence against Spodoptera frugiperda larvae in dose-dependent assays .

Advanced Research Questions

Q. How does the bromobenzyl substituent influence bioactivity compared to other benzoxazinone derivatives?

  • Methodological Answer : The electron-withdrawing bromine enhances electrophilic reactivity, improving interactions with biological targets (e.g., enzyme active sites). Comparative studies show 2–3x higher antifungal activity versus methyl or methoxy analogs due to increased membrane permeability . SAR analyses using molecular docking (e.g., with CYP51 enzymes) further validate this trend .

Q. What computational methods are used to study its interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulates binding to fungal CYP51 or plant auxin receptors, with scoring functions (e.g., ΔG < −8 kcal/mol indicates strong binding) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal tests) .
  • Compound purity : Validate via HPLC (>98%) and elemental analysis .
  • Environmental factors : Control pH, temperature, and microbial inoculum size in phytotoxicity assays .

Q. What are the ecological implications of its degradation products in soil systems?

  • Methodological Answer : Degradation via hydrolysis or microbial action yields phenolic derivatives (e.g., 4-bromobenzyl alcohol), which persist in soil and inhibit non-target plant growth at 10–50 ppm . LC-MS/MS (MRM mode) and soil column leaching studies are used to track metabolite fate .

Q. How can structural analogs be designed to improve pharmacological properties?

  • Methodological Answer : Strategies include:

  • Halogen substitution : Replace Br with Cl or F to modulate lipophilicity (logP) .
  • Ring functionalization : Introduce sulfonyl or ethynyl groups to enhance target affinity .
  • Prodrug approaches : Glycosylate the oxazine ring to improve aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.